molecular formula C20H22ClFN2O3 B1527129 Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1330583-65-7

Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1527129
CAS No.: 1330583-65-7
M. Wt: 392.8 g/mol
InChI Key: JYNDUQOGHSDGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound characterized by a hydroxypiperidine core substituted with a benzyl carbamate group and a (4-chloro-2-fluorophenyl)amino-methyl moiety.

Properties

IUPAC Name

benzyl 4-[(4-chloro-2-fluoroanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNDUQOGHSDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)F)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112682
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330583-65-7
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H19ClFN3O3C_{17}H_{19}ClFN_{3}O_{3} and a molecular weight of approximately 363.8 g/mol. Its structure includes a piperidine ring substituted with a hydroxyl group and a benzyl moiety linked to an amino group, which is further substituted with a chloro and fluorine atom on the aromatic ring.

Research indicates that compounds with similar structural motifs often exhibit interactions with biological targets such as enzymes and receptors. The presence of the hydroxypiperidine structure suggests potential activity as an enzyme inhibitor or receptor modulator. Specifically, compounds containing piperidine derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which can be relevant in dermatological applications.

In Vitro Assays

  • Tyrosinase Inhibition : Studies on structurally related compounds have shown that they can act as competitive inhibitors of tyrosinase. For instance, derivatives of piperazine with similar substitutions have demonstrated IC50 values in the low micromolar range (e.g., IC50=0.18μMIC_{50}=0.18\mu M) against Agaricus bisporus tyrosinase . This suggests that this compound may also possess similar inhibitory effects.
  • Cytotoxicity Tests : In studies evaluating cytotoxic effects on cancer cell lines, related compounds exhibited selective toxicity, sparing normal cells while inhibiting cancer cell proliferation. For example, certain derivatives were shown to exert antimelanogenic effects without significant cytotoxicity .
  • Genotoxicity Assessment : The compound's structural components warrant investigation into its genotoxic potential. Similar compounds have been evaluated using assays like the Salmonella/microsome test and mouse lymphoma mutation assay, where some showed no mutagenic effects .

Case Study 1: Tyrosinase Inhibition

A recent study focused on the design and synthesis of piperazine derivatives for tyrosinase inhibition revealed that modifications on the benzyl moiety significantly affected enzyme affinity. The most effective inhibitors had IC50 values significantly lower than those of traditional inhibitors like kojic acid . This indicates that this compound could be a promising candidate for further development in skin-whitening formulations.

Case Study 2: Antimelanogenic Effects

In another study examining various piperidine derivatives, it was found that specific substitutions led to enhanced antimelanogenic activity in B16F10 melanoma cells. The compounds demonstrated a mechanism of action involving competitive inhibition of tyrosinase, leading to reduced melanin production without cytotoxic effects . This highlights the therapeutic potential of such compounds in treating hyperpigmentation disorders.

Data Summary Table

Compound IC50 (μM) Target Effect
Compound A0.18TyrosinaseCompetitive inhibitor
Compound B17.76TyrosinaseReference compound
Compound CVariesB16F10 melanoma cellsAntimelanogenic, non-cytotoxic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzyl piperidine carboxylates, which are often modified at the 4-position of the piperidine ring. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Piperidine 4-Position) Key Features
Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate C₂₁H₂₂ClF₂N₂O₃ 420.86 -OH, -(4-chloro-2-fluorophenyl)aminomethyl Halogenated aryl group enhances lipophilicity; hydroxyl improves solubility
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 156782-68-2) C₁₉H₂₀FNO₃ 329.37 -OH, -4-fluorophenyl Simpler fluorophenyl substituent; lower molecular weight
Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS: 1353878-05-3) C₂₂H₂₈N₂O₃ 368.47 -OH, -(3,4-dimethylphenyl)aminomethyl Non-halogenated aryl group; methyl substituents increase steric bulk
Benzyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS: 1823842-19-8) C₁₉H₂₀ClNO₂ 343.82 -H, -4-chlorophenyl No hydroxyl group; reduced polarity
Benzyl 4-(4-acetylphenyl)piperidine-1-carboxylate (CAS: 2350279-11-5) C₂₁H₂₃NO₃ 337.41 -H, -4-acetylphenyl Acetyl group introduces ketone functionality; potential for hydrogen bonding

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation or procurement of the 4-hydroxypiperidine intermediate, often protected as a carbamate (benzyl or tert-butyl carbamate).
  • Introduction of the (4-chloro-2-fluorophenyl)amino substituent via nucleophilic substitution or reductive amination.
  • Functional group transformations and purification steps to achieve high yield and purity.

Preparation of 4-Hydroxypiperidine Intermediate

The 4-hydroxypiperidine core is a critical scaffold. According to patent US3161644A, 4-hydroxypiperidine derivatives can be prepared by reduction or functionalization of piperidone-4 or its alkali metal sulfite adducts. The ketone or hydroxyl group can be manipulated in aqueous organic acid systems (e.g., glacial acetic acid) or aqueous lower alkanols with acid catalysis to yield hydroxypiperidine derivatives with controlled stereochemistry.

Introduction of the (4-chloro-2-fluorophenyl)amino Group

The key step involves attaching the 4-chloro-2-fluoroaniline moiety to the piperidine ring. This is often achieved via substitution reactions involving activated piperidine derivatives such as piperidine-4-yl mesylates or tosylates.

A representative procedure from Ambeed (2020) describes the preparation of tert-butyl 4-((3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy)piperidine-1-carboxylate, which shares the critical substituted aniline-piperidine linkage. The reaction conditions include:

  • Reacting 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate.
  • Using potassium carbonate as a base in N-methylpyrrolidone (NMP) or ethanol/water mixtures.
  • Heating at 100–105 °C under nitrogen atmosphere for 16–24 hours.
  • Followed by crystallization and purification steps to isolate the product with yields ranging from 84% to 95%.

Cesium fluoride in N,N-dimethylacetamide (DMA) has also been employed to facilitate nucleophilic substitution on mesylated piperidine derivatives at 85 °C for 12 to 18 hours, yielding 58–60% of the desired product after chromatographic purification.

Specific Preparation Method Example

Step Reagents & Conditions Yield (%) Notes
1 tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline + K2CO3 in NMP, 100–105 °C, 24 h, N2 atmosphere 95 High purity product after crystallization; vacuum drying at 50–55 °C
2 Same reagents in ethanol/water, reflux for 16.5 h 84 Product isolated by filtration and washing; vacuum drying at 40 °C
3 Same reagents with CsF in DMA, 85 °C, 12–18 h 58–60 Requires chromatographic purification; repeated addition of reagents improves conversion

This sequence illustrates the nucleophilic substitution of a mesylated piperidine derivative with a substituted aniline under basic conditions, followed by purification to yield the target compound or closely related analogues.

Purification and Characterization

Purification typically involves:

  • Crystallization from appropriate solvents (e.g., aqueous ethanol).
  • Filtration and washing steps to remove inorganic salts and residual solvents.
  • Vacuum drying at moderate temperatures (40–55 °C).

Characterization data reported include:

  • Melting points around 192–193.5 °C.
  • NMR spectra showing characteristic aromatic and piperidine proton signals.
  • Mass spectrometry confirming molecular ion peaks consistent with the expected molecular weight (~503 Da for related compounds).

Additional Notes on Related Synthetic Routes

  • Patent WO2020079205A1 mentions substitution reactions involving amino-pyrimidonyl-piperidinyl derivatives, which share mechanistic similarities with the preparation of benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate, emphasizing the importance of substitution reactions on piperidine rings.
  • The use of protecting groups such as benzyl or tert-butyl carbamates is essential to control reactivity and facilitate purification.
  • Acid hydrolysis and cyclization steps may be employed in downstream modifications but are less relevant for the direct preparation of the target compound.

Summary Table of Key Preparation Parameters

Parameter Details
Core Intermediate 4-hydroxypiperidine (protected as carbamate)
Key Substituent Introduction Nucleophilic substitution on mesylated piperidine
Typical Bases Used Potassium carbonate, cesium fluoride
Solvents NMP, ethanol/water, DMA
Temperature Range 85–105 °C
Reaction Time 12–24 hours
Atmosphere Nitrogen (inert)
Purification Methods Crystallization, filtration, vacuum drying, chromatography
Yield Range 58–95%
Characterization Melting point, NMR, MS

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a tightly sealed container, away from oxidizers, in a cool, dry, and ventilated area .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • Key Steps :

Amination : React 4-chloro-2-fluoroaniline with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the aminomethyl intermediate .

Hydroxylation : Introduce the hydroxyl group via oxidation or substitution reactions, ensuring stereochemical control .

Benzyl Protection : Use benzyl chloroformate to protect the piperidine nitrogen, followed by purification via column chromatography (n-hexane/EtOAc gradients) .

  • Yield Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., THF for better solubility) .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95% peak area) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages to validate stoichiometry .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with continuous-flow reactors using THF or acetonitrile for improved scalability and reduced waste .
  • Catalyst Screening : Test palladium or nickel catalysts for amination steps to enhance reaction efficiency .
  • Purification : Implement recrystallization (e.g., using ethanol/water mixtures) instead of column chromatography for cost-effective scale-up .

Q. How should researchers address contradictory toxicity data in existing literature?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate acute toxicity, as SDS reports indicate limited toxicological data .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation and potential metabolite toxicity .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., fluorinated piperidines) with known toxicity profiles .

Q. What advanced analytical strategies can resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine CH2_2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
  • X-ray Crystallography : Determine absolute stereochemistry of the hydroxypiperidine moiety .

Q. How do structural modifications (e.g., fluorination) impact the compound’s biological activity?

  • Methodological Answer :

  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for muscarinic acetylcholine receptors) to compare fluorinated vs. non-fluorinated analogs .
  • SAR Analysis : Systematically vary substituents (e.g., benzyl vs. isopropyl groups) and measure IC50_{50} values in target inhibition assays .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic effects .

Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates with receptors .
  • In Vivo Pharmacokinetics : Administer the compound to rodent models and analyze plasma/tissue distribution via LC-MS/MS .
  • Transcriptomic Profiling : Perform RNA sequencing on treated cells to identify downstream signaling pathways .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD guidelines for measuring logP (shake-flask method) and thermal stability (TGA/DSC) .
  • Interlaboratory Validation : Collaborate with multiple labs to cross-validate data under controlled conditions .
  • Environmental Controls : Account for humidity/temperature variations during experiments, as these can alter compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.